molecular formula C17H15FN4O2 B6626147 1-(2-fluorophenoxy)-N-(3-methyl-2H-pyrazolo[3,4-b]pyridin-5-yl)cyclopropane-1-carboxamide

1-(2-fluorophenoxy)-N-(3-methyl-2H-pyrazolo[3,4-b]pyridin-5-yl)cyclopropane-1-carboxamide

Cat. No.: B6626147
M. Wt: 326.32 g/mol
InChI Key: WOFBFAKKIXRBLQ-UHFFFAOYSA-N
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Description

1-(2-Fluorophenoxy)-N-(3-methyl-2H-pyrazolo[3,4-b]pyridin-5-yl)cyclopropane-1-carboxamide is a complex organic compound characterized by its unique structure and potential applications in various scientific fields. This compound features a fluorophenoxy group, a cyclopropane ring, and a pyrazolo[3,4-b]pyridine moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Properties

IUPAC Name

1-(2-fluorophenoxy)-N-(3-methyl-2H-pyrazolo[3,4-b]pyridin-5-yl)cyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN4O2/c1-10-12-8-11(9-19-15(12)22-21-10)20-16(23)17(6-7-17)24-14-5-3-2-4-13(14)18/h2-5,8-9H,6-7H2,1H3,(H,20,23)(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOFBFAKKIXRBLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(C=NC2=NN1)NC(=O)C3(CC3)OC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyrazolo[3,4-b]pyridine core This can be achieved through a cyclization reaction involving hydrazine and a suitable β-diketone or β-ketoester

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be optimized for large-scale production. This involves the use of high-throughput reactors and continuous flow processes to ensure efficiency and cost-effectiveness. Purification techniques such as recrystallization or chromatography are employed to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The fluorophenoxy group can be oxidized to form corresponding phenolic derivatives.

  • Reduction: Reduction reactions can be performed on the pyrazolo[3,4-b]pyridine core to yield reduced analogs.

  • Substitution: Nucleophilic substitution reactions can be used to introduce different substituents on the cyclopropane ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophiles such as alkyl halides and amines are used in substitution reactions, typically under basic or acidic conditions.

Major Products Formed:

  • Oxidation Products: Fluorophenols and their derivatives.

  • Reduction Products: Reduced pyrazolo[3,4-b]pyridines.

  • Substitution Products: Various substituted cyclopropanes.

Scientific Research Applications

This compound has shown promise in several scientific research applications:

  • Chemistry: It serves as an intermediate in the synthesis of more complex molecules and can be used to study reaction mechanisms.

  • Biology: Its biological activity has been explored in various assays, including enzyme inhibition and receptor binding studies.

  • Medicine: Potential therapeutic applications are being investigated, particularly in the fields of oncology and neurology.

  • Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to certain enzymes or receptors, leading to modulation of their activity. The exact mechanism can vary depending on the biological context and the specific application.

Comparison with Similar Compounds

This compound is unique in its structure and properties, but it can be compared to other similar compounds such as:

  • 5-Fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile: Similar pyrazolo[3,4-b]pyridine core with a fluorobenzyl group.

  • 2-(5-Fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)-5-(phenyldiazenyl)pyrimidine-4,6-diamine: Contains a similar pyrazolo[3,4-b]pyridine core with additional functional groups.

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